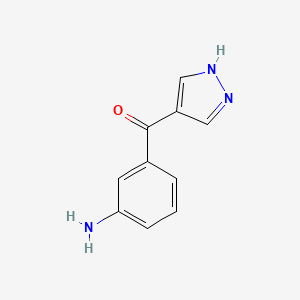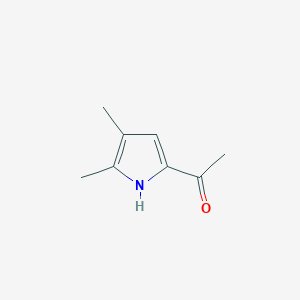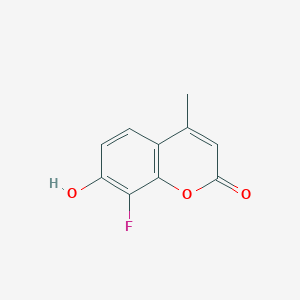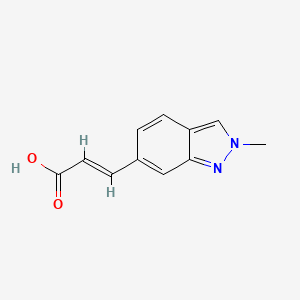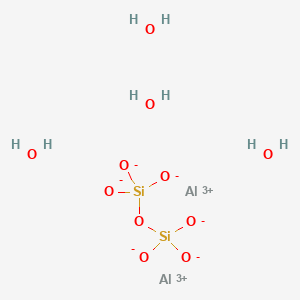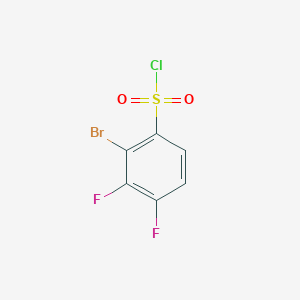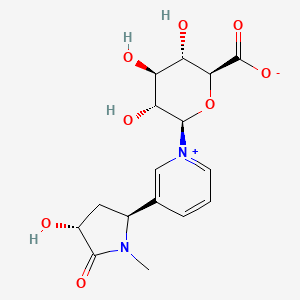
trans-3'-Hydroxycotinine-N-b-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3’-Hydroxycotinine-N-b-D-glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. This compound is formed in the human body as a result of the metabolism of nicotine, which is primarily found in tobacco products. It is excreted in the urine and serves as a biomarker for nicotine exposure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-N-b-D-glucuronide involves the glucuronidation of trans-3’-hydroxycotinine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to trans-3’-hydroxycotinine .
Industrial Production Methods: Industrial production of trans-3’-Hydroxycotinine-N-b-D-glucuronide is not commonly practiced due to its primary occurrence as a metabolic byproduct in humans. for research purposes, it can be synthesized in vitro using liver microsomes and UDP-glucuronic acid .
Análisis De Reacciones Químicas
Types of Reactions: trans-3’-Hydroxycotinine-N-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of trans-3’-hydroxycotinine .
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, liver microsomes
Major Products: The major product of this reaction is trans-3’-Hydroxycotinine-N-b-D-glucuronide itself .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3’-Hydroxycotinine-N-b-D-glucuronide is used as a reference standard for the study of nicotine metabolism and the development of analytical methods for detecting nicotine exposure .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and the role of glucuronidation in detoxification processes .
Medicine: In medicine, trans-3’-Hydroxycotinine-N-b-D-glucuronide serves as a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke. It is also used in pharmacokinetic studies to understand the metabolism and clearance of nicotine .
Industry: In the tobacco industry, this compound is used to monitor the effectiveness of smoking cessation programs and to study the impact of nicotine exposure on human health .
Comparación Con Compuestos Similares
Similar Compounds:
trans-3’-Hydroxycotinine-O-glucuronide: Another glucuronide conjugate of trans-3’-hydroxycotinine, differing in the site of glucuronidation.
Cotinine: A primary metabolite of nicotine, which is further metabolized to trans-3’-hydroxycotinine.
Uniqueness: trans-3’-Hydroxycotinine-N-b-D-glucuronide is unique in its specific glucuronidation at the nitrogen atom, distinguishing it from other glucuronide conjugates of nicotine metabolites. This specific modification plays a crucial role in its excretion and detection as a biomarker for nicotine exposure .
Propiedades
Fórmula molecular |
C16H20N2O8 |
|---|---|
Peso molecular |
368.34 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
RQZAUCJAFHEEEZ-QYPXCVPJSA-N |
SMILES isomérico |
CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES canónico |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



